molecular formula C6H3ClFI B117437 2-Chloro-1-fluoro-4-iodobenzene CAS No. 156150-67-3

2-Chloro-1-fluoro-4-iodobenzene

Cat. No.: B117437
CAS No.: 156150-67-3
M. Wt: 256.44 g/mol
InChI Key: OMASDGWBVAVFQZ-UHFFFAOYSA-N
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Description

2-Chloro-1-fluoro-4-iodobenzene is a polyhalogenated benzene derivative with the molecular formula C6H3ClFI. It is a versatile compound used in various chemical syntheses and industrial applications. The presence of chlorine, fluorine, and iodine atoms on the benzene ring makes it a valuable building block in organic chemistry .

Mechanism of Action

Target of Action

2-Chloro-1-fluoro-4-iodobenzene is a polyhalobenzene

Mode of Action

Halobenzenes are known to undergo reactions at the benzylic position . This suggests that this compound could interact with its targets through similar mechanisms, potentially leading to changes in the target molecules.

Biochemical Pathways

It is known to participate in the synthesis of 3-carboxythiophene analogs , indicating that it may influence pathways involving these compounds.

Pharmacokinetics

It is slightly soluble in water , which could impact its bioavailability and distribution in the body.

Result of Action

Structurally similar compounds have been used to control the morphology of active layers in certain systems, enhancing their efficiency . This suggests that this compound could have similar effects in certain contexts.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. It is light-sensitive and should be stored in a dark, cool place . Additionally, it should be kept away from oxidizing agents , indicating that oxidative conditions could potentially affect its stability and activity.

Biochemical Analysis

Biochemical Properties

2-Chloro-1-fluoro-4-iodobenzene plays a significant role in biochemical reactions due to its unique halogenated structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for halogenase enzymes, which catalyze the halogenation of organic compounds. The interactions between this compound and these enzymes are typically characterized by the formation of covalent bonds, leading to the modification of the enzyme’s active site and altering its catalytic activity .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with receptor proteins on the cell surface, leading to changes in gene expression and cellular metabolism. For example, it may inhibit the activity of certain kinases, resulting in altered phosphorylation states of key signaling proteins. This can impact processes such as cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, it may inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to reduced efficacy and potential formation of toxic byproducts .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic effects. At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage level leads to a significant increase in toxicity. It is essential to determine the optimal dosage to balance efficacy and safety .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and dehalogenated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The interactions between this compound and these metabolic enzymes can affect metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For example, it may be transported by organic anion transporters, which facilitate its uptake into cells. The distribution of this compound within tissues can impact its therapeutic and toxic effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in drug metabolism. The subcellular localization of this compound can influence its efficacy and potential side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-1-fluoro-4-iodobenzene can be synthesized through several methods. One common approach involves the halogenation of fluorobenzene derivatives. For instance, starting with 4-fluoroiodobenzene, chlorination can be achieved using reagents like chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-fluoro-4-iodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Sonogashira coupling can produce alkynylated benzene derivatives, while the Heck reaction yields substituted alkenes .

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloro-1-fluoro-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFI/c7-5-3-4(9)1-2-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMASDGWBVAVFQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369184
Record name 2-chloro-1-fluoro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156150-67-3
Record name 2-Chloro-1-fluoro-4-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156150-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-1-fluoro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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